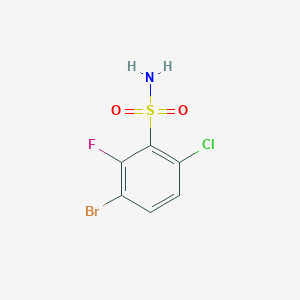

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide

Description

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide (CAS: 2090550-17-5) is a halogenated benzenesulfonamide derivative with a molecular weight of 288.5 g/mol and a purity of ≥95% . The compound features bromo, chloro, and fluoro substituents at the 3-, 6-, and 2-positions of the benzene ring, respectively, and a sulfonamide group at position 1. It is primarily used in laboratory research, though commercial availability has been discontinued by suppliers such as Biosynth .

Properties

Molecular Formula |

C6H4BrClFNO2S |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4BrClFNO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) |

InChI Key |

SBCFSCLAKVIMHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)S(=O)(=O)N)F)Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Halogenation of p-Aminobenzene-Sulfonamide (Preferred Route)

This method uses readily available p-aminobenzene-sulfonamide as the starting material and introduces chlorine and bromine substituents selectively at the 3- and 6-positions of the aromatic ring through controlled halogenation reactions.

Step 1: Chlorination

- Reagents: N-chlorosuccinimide (NCS)

- Solvent: Organic solvents such as ethyl alcohol, nitrile, methanol, or tetrahydrofuran

- Conditions: Anhydrous, oxygen-free environment; 20–40 °C; 10–25 hours

- Outcome: Selective monohalogenation at the 3-position to yield 3-chloro-p-aminobenzene-sulfonamide

- Yield: 80–95%

Step 2: Bromination

- Reagents: N-bromosuccinimide (NBS)

- Solvent: DMF, acetone, acetonitrile, methylene chloride, chloroform, tetrahydrofuran, dioxane, or combinations thereof

- Conditions: Anhydrous, oxygen-free; 20–40 °C; 3–8 hours

- Outcome: Selective bromination at the 6-position to yield 3-chloro-6-bromo-p-aminobenzene-sulfonamide

- Yield: 99%

Step 3: Sulfonamide Formation and Deprotection

- Reagents: Concentrated sulfuric acid (70% mass fraction) or boron chloride in diethyl ether

- Conditions: Heating at 150–190 °C for 2–6 hours

- Outcome: De-sulfonamide reaction yields the target 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide after recrystallization

- Yield: 76–85%

Alternative Routes: Oxidation and Cyanation of Halogenated Pyridine Derivatives

Though less directly related to the exact compound, a related synthetic approach involves:

- Starting with 3-bromo-6-chloropyridine

- Oxidation with carbamide peroxide and trifluoroacetic anhydride to form an oxynitride intermediate

- Reaction with trimethylsilyl cyanide and triethylamine to form a cyanogen intermediate

- Hydrolysis with concentrated sulfuric acid at 140–180 °C to yield 3-bromo-6-chloropyridine-2-formic acid

This route is more complex and targets pyridine derivatives rather than benzene sulfonamides but illustrates the versatility of halogenated aromatic compound synthesis.

Data Tables Summarizing Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Chlorination | N-chlorosuccinimide (NCS), anhydrous, oxygen-free | Ethanol, nitrile, methanol, THF | 20–40 | 10–25 | 80–95 | Selective monohalogenation at 3-position |

| 2 | Bromination | N-bromosuccinimide (NBS), anhydrous, oxygen-free | DMF, acetone, acetonitrile, DCM | 20–40 | 3–8 | 99 | Selective bromination at 6-position |

| 3 | De-sulfonamide | Concentrated H2SO4 (70%), or BCl3 in diethyl ether | Sulfuric acid or ether solution | 150–190 | 2–6 | 76–85 | Final sulfonamide formation and purification |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) are used under low-temperature conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the sulfonamide group.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biphenyl derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The halogen atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are compared based on substitution patterns, molecular properties, and applications:

6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide (CAS: 2092618-23-8)

- Molecular Formula: C₆H₄BrClFNO₂S (identical to the parent compound).

- Substituent Positions : Bromo (6), chloro (3), fluoro (2), sulfonamide (1).

- Key Differences : The bromo and chloro groups are transposed compared to the parent compound (3-Br vs. 6-Br). This positional isomerism may alter electronic distribution, solubility, and binding affinity in biological systems.

- Applications: Limited data available, but its structural similarity suggests overlapping research applications, such as medicinal chemistry intermediates .

6-Bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide (CID: 165996903)

- Molecular Formula: C₆H₃BrClF₂NO₂S.

- Substituent Positions : Bromo (6), chloro (3), fluoro (2 and 4), sulfonamide (1).

- Key Differences : Additional fluorine at position 4 increases electronegativity and metabolic stability. The molecular weight (307.5 g/mol) is higher due to the extra fluorine.

- Applications: Enhanced fluorination may improve pharmacokinetic properties, such as blood-brain barrier penetration, compared to mono-fluorinated analogs .

3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS: 1340319-74-5)

- Molecular Formula : C₆H₆BrClN₂O₂S.

- Substituent Positions: Amino (3), bromo (2), chloro (5), sulfonamide (1).

- Applications: The amino group may enhance interactions with target proteins, making it a candidate for drug discovery .

1-Bromo-3-chloro-6-fluorobenzene (CAS: 1996-30-1)

- Molecular Formula : C₆H₃BrClF.

- Substituent Positions : Bromo (1), chloro (3), fluoro (6).

- Key Differences : Lacks the sulfonamide group, reducing pharmacological relevance but serving as a precursor in synthesis.

- Applications : Intermediate in agrochemical and pharmaceutical manufacturing .

3-Bromo-2-chloro-6-methylpyridine (CAS: 185017-72-5)

- Molecular Formula : C₆H₄BrClN.

- Substituent Positions : Bromo (3), chloro (2), methyl (6) on a pyridine ring.

- Key Differences : Pyridine ring (aromatic nitrogen) alters electronic properties compared to benzene. Lower melting point (30–35°C) and boiling point (38°C) suggest reduced thermal stability.

- Applications : Used in catalysis and ligand synthesis due to nitrogen’s coordinating ability .

Research Implications

- Halogen Positioning : Transposing bromo and chloro groups (e.g., 3-Br vs. 6-Br) significantly impacts electronic effects and steric hindrance, influencing reactivity in cross-coupling reactions .

- Fluorination : Additional fluorine atoms enhance metabolic stability and lipophilicity, critical for CNS-targeted drugs .

Biological Activity

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide is a sulfonamide compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrClFNO₂S, with a molar mass of approximately 288.52 g/mol. The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with a sulfonamide functional group. These substituents contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its interactions with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, leading to inhibition of enzymatic activity. This mechanism is critical in drug design, particularly for targeting specific enzymes involved in disease pathways.

- Receptor Binding : The compound's halogen substituents enhance its binding affinity to receptors, potentially increasing therapeutic efficacy while minimizing side effects. This property makes it a candidate for further development in pharmacology.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Properties

- Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The presence of halogen atoms enhances the compound's interaction with microbial targets, making it effective in inhibiting growth.

2. Anticancer Potential

- Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation .

3. Carbonic Anhydrase Inhibition

- Recent studies have explored the inhibition of human carbonic anhydrases (hCAs) by sulfonamide derivatives, including this compound. This inhibition is relevant for treating conditions like glaucoma and certain cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the key considerations for synthesizing 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide with high purity?

Methodological Answer: The synthesis requires careful control of halogenation and sulfonamide formation steps. Key steps include:

- Halogenation Order : Sequential introduction of bromo, chloro, and fluoro groups to avoid unwanted side reactions. Evidence suggests bromine and chlorine are typically introduced via electrophilic substitution, while fluorine may require directed ortho-metalation (DoM) strategies .

- Sulfonamide Formation : Reacting the halogenated benzene intermediate with chlorosulfonic acid followed by ammonia/amine. Ensure stoichiometric excess of sulfonating agents (e.g., ClSO₃H) to maximize yield .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolve halogen bonding interactions (Br···O or Cl···F), which influence crystal packing and stability .

- Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and predict reactivity .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving the sulfonamide group be resolved?

Methodological Answer: Discrepancies often arise from competing pathways:

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to avoid dehalogenation side reactions. For Buchwald-Hartwig amination, employ BrettPhos Pd G3 to stabilize the sulfonamide nitrogen .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfonamide group, while toluene minimizes unwanted SNAr reactions at fluorine .

- Mechanistic Probes : Monitor intermediates via in situ IR or ¹⁹F NMR to identify whether dehalogenation or sulfonamide decomposition occurs .

Q. What strategies mitigate steric hindrance during functionalization of the benzene ring?

Methodological Answer:

- Directed Metalation : Use TMPLi (tetramethylpiperidide) to deprotonate the position ortho to sulfonamide, enabling regioselective functionalization .

- Microwave-Assisted Synthesis : Accelerate reactions (e.g., Ullmann coupling) under controlled temperature (120–150°C) to overcome steric barriers .

- Protecting Groups : Temporarily protect the sulfonamide with a tert-butyl group to reduce steric bulk during halogenation .

Q. How does the sulfonamide group influence biological activity in drug discovery applications?

Methodological Answer:

- Enzyme Inhibition : The sulfonamide moiety acts as a zinc-binding group (ZBG) in carbonic anhydrase inhibitors. Test binding affinity via isothermal titration calorimetry (ITC) .

- Metabolic Stability : Introduce deuterium at the sulfonamide’s NH₂ group to reduce CYP450-mediated oxidation (deuterium isotope effect) .

- Solubility Optimization : Co-crystallize with cyclodextrins or PEG derivatives to enhance aqueous solubility for in vivo studies .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

Methodological Answer:

- Purity Verification : Re-test melting points using differential scanning calorimetry (DSC) and compare with literature (e.g., PubChem data ).

- Spectral Reproducibility : Ensure consistent solvent choices (e.g., CDCl₃ vs. DMSO-d₆) and calibration standards. Cross-validate with independent labs .

- Crystallographic Validation : If X-ray structures conflict, re-determine crystal parameters at low temperature (100 K) to minimize thermal motion artifacts .

Experimental Design for Novel Applications

Q. What methodologies enable the use of this compound in materials science (e.g., MOFs or polymers)?

Methodological Answer:

- Coordination Polymers : Utilize the sulfonamide’s lone pairs to coordinate with lanthanides (e.g., Eu³⁺) for luminescent materials. Characterize via X-ray absorption spectroscopy (XAS) .

- Covalent Organic Frameworks (COFs) : Perform dynamic covalent chemistry (e.g., Schiff-base formation) with aldehydes. Optimize porosity via BET surface area analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.